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Compound of Interest

Compound Name: Tert-butyl 2-(azetidin-3-yl)acetate

Cat. No.: B2802777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity and unique stereochemical presentation of the azetidine ring

system have made it a privileged scaffold in medicinal chemistry. Understanding the three-

dimensional structure of substituted azetidines at the atomic level is crucial for rational drug

design and structure-activity relationship (SAR) studies. X-ray crystallography provides the

most definitive method for elucidating these solid-state structures.

This guide offers a comparative analysis of the single-crystal X-ray diffraction data for

azetidine-3-carboxylic acid and its N-acetylated derivative. While crystallographic data for tert-
butyl 2-(azetidin-3-yl)acetate was not publicly available at the time of this publication, the

comparison of these two closely related structures provides valuable insights into the impact of

N-functionalization on the conformation and packing of the azetidine ring.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for azetidine-3-carboxylic

acid and N-acetyl-azetidine-3-carboxylic acid, allowing for a direct comparison of their crystal

structures.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2802777?utm_src=pdf-interest
https://www.benchchem.com/product/b2802777?utm_src=pdf-body
https://www.benchchem.com/product/b2802777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2802777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Azetidine-3-carboxylic
Acid[1]

N-Acetyl-azetidine-3-
carboxylic Acid[2]

Chemical Formula C₄H₇NO₂ C₆H₉NO₃

Formula Weight 101.10 g/mol 143.14 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁

Unit Cell Dimensions
a = 8.631(2) Å, b = 6.478(1) Å,

c = 8.123(2) Å, β = 109.87(3)°

Not explicitly stated in the

abstract.

Volume 427.2(2) Å³
Not explicitly stated in the

abstract.

Z 4
Not explicitly stated in the

abstract.

Key Structural Features
Zwitterionic form in the solid

state.
trans-amide bond.[2]

Hydrogen Bonding
Extensive intermolecular

hydrogen bonding network.

Intermolecular hydrogen bonds

between the carboxylic acid

and acetyl groups of

neighboring molecules,

forming zigzag-shaped

strands.[2]

CSD Deposition Number 618452[1]
Not explicitly stated in the

abstract.

Experimental Protocols
The following provides a generalized experimental protocol for single-crystal X-ray diffraction

analysis, based on standard laboratory practices. Specific details for the analyzed compounds

should be referenced from their respective publications.

1. Crystallization:
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Azetidine-3-carboxylic Acid: Crystals suitable for X-ray diffraction were grown from an

aqueous solution.

N-Acetyl-azetidine-3-carboxylic Acid: Single crystals were obtained by slow evaporation from

a chloroform solution.[2]

2. Data Collection:

A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize

thermal vibrations and potential radiation damage.

The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

A series of diffraction images are collected as the crystal is rotated.

An area detector (e.g., CCD or CMOS) records the intensities and positions of the diffracted

X-ray beams.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space

group.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is refined against the experimental data using least-squares methods.

Anisotropic displacement parameters for non-hydrogen atoms are refined.

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated

positions and refined using a riding model.

The final model is validated using various crystallographic metrics.
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The following diagrams illustrate the general workflow of X-ray crystallography and a

conceptual representation of how structural data can inform drug design.
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Figure 1. A simplified workflow of the single-crystal X-ray crystallography process.
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Figure 2. The role of X-ray crystallography data in the drug design cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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